Benzyl phenyl ether
Overview
Description
Benzyl phenyl ether is a reactive organic oxygenate, containing an ether as a functional group . It is present in subbituminous and bituminous coals . It reacts with aluminium bromide in chlorobenzene solution to afford a mixture of phenol, o-benzyl phenol, and dichlorodiphenylmethane .
Synthesis Analysis
Benzyl phenyl ether can be synthesized from benzyl alcohols into their methyl or ethyl ethers in the presence of aliphatic or phenolic hydroxyl groups using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol or ethanol . The Williamson synthesis of ethers is also a common method, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .Molecular Structure Analysis
The molecular formula of Benzyl phenyl ether is C13H12O . It has a molecular weight of 184.23 .Chemical Reactions Analysis
Benzyl phenyl ether undergoes hydrogenolysis, a major reaction pathway in undecane in the presence of Ni/SiO2 or Ni/HZSM-5 . It also undergoes acidic cleavage, where the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Benzyl phenyl ether has a melting point of 39-41 °C and a boiling point of 286-287 °C . It is insoluble in water . The flash point is 113 °C .Scientific Research Applications
Pyrolysis Studies : BPE undergoes pyrolysis at 375 °C, producing toluene and phenol as major products. This process mimics the reactions of subbituminous and bituminous coals and is influenced by available donor hydrogen (Schlosberg, Davis, & Ashe, 1981).
Antimicrobial Activity : Novel phenyl- and benzimidazole-substituted benzyl ethers, including BPE derivatives, have been synthesized and tested for their antibacterial and antifungal activities. Some compounds exhibited potent activity against Staphylococcus aureus and Methicillin-resistant S. aureus (Ozel Güven, Erdogan, Göker, & Yıldız, 2007).
Catalytic Transfer Hydrogenolysis : BPE has been subject to hydrogenolysis using Pd/Fe3O4 as a catalyst and 2-propanol as a hydrogen donor. This process selectively cleaves the ether C–O bond without affecting the aromatic ring (Paone, Espro, Pietropaolo, & Mauriello, 2016).
Acetylative Deprotection : A counterattack protocol for acetylative cleavage of phenylmethyl ether (such as BPE) has been developed, offering advantages in waste minimization and atom economy (Chakraborti & Chankeshwara, 2009).
Synthesis of Benzo[b]furan Derivatives : α-Lithiation of BPE leads to a stable organolithium, which can be trapped with various electrophiles. This process aids in synthesizing functionalized benzo[b]furan derivatives (Velasco, Feberero, & Sanz, 2015).
Anti-HIV-1 Activity : Certain benzyl phenyl ethers have been synthesized and shown to inhibit human immunodeficiency virus-1 (HIV-1) in vitro, with some demonstrating significant anti-HIV-1 activity (Dai, Liu, Xu, Yang, Lv, & Zheng, 2009).
Decomposition in High Temperature Liquid Water (HTLW) : BPE undergoes hydrolysis in HTLW, forming phenol and benzyl alcohol, which provides insights into the utilization of lignin (Wu & Lu, 2011).
Molten Metal Catalysts : When reacted over various molten metal catalysts, BPE produces phenol, bibenzyl, and other compounds. This suggests its potential in studying coal structures (Ozawa, Sasaki, & Ogino, 1986).
Phase Transfer Catalytic Preparation : BPE is prepared from phenol and benzyl chloride using tetrabutylammonium iodide as a phase transfer catalyst, offering insights into reaction kinetics (Yeh, Lin, & Shih, 1985).
High-Temperature Aqueous Methanol Solution : Alcoholysis of BPE in this solution under high-pressure carbon dioxide yields various aromatic compounds, including benzyl methyl ether and toluene (Taniguchi, Nanao, Sato, Yamaguchi, & Shirai, 2021).
Safety And Hazards
Future Directions
Benzyl phenyl ether is a useful model compound in catalytic chemistry to represent the a-O4 ether bond in lignin and coal . It contains a weak ether bond of 234kJ/mol and belongs to the most thermo-labile compounds in lignin and low rank coal . It is a promising candidate for green, solvent-free biomass deconstruction and valorization .
Relevant papers on Benzyl phenyl ether include studies on its hydrogenolysis over supported nickel catalysts , preparation of potassium organotrifluoroborates through nucleophilic substitution , and efficient liquid-phase hydrogenolysis system for the selective cleavage of an α-O-4 lignin model compound .
properties
IUPAC Name |
phenoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTNYLSAWDQNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870813 | |
Record name | Benzyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl phenyl ether | |
CAS RN |
946-80-5, 31324-44-4 | |
Record name | Benzyl phenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl phenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl Phenyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL PHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.